Chiral Purity and Stereochemical Definition vs. D-Enantiomer
Boc-L-2,4-dinitrophenylalanine is defined by its specific L-configuration, as demonstrated by its positive optical rotation. This is a critical differentiator from its D-enantiomer (Boc-D-2,4-dinitrophenylalanine, CAS 1212864-47-5), which has an identical molecular weight and formula but opposite stereochemistry . The L-isomer exhibits a specific optical rotation of [α]D25 = +24 ± 2° (c=1, in MeOH) . This quantifiable property ensures the procurement of the correct enantiomer for L-peptide synthesis, directly impacting the biological activity of the final product.
| Evidence Dimension | Optical Rotation [α]D25 (in MeOH) |
|---|---|
| Target Compound Data | +24 ± 2° (c=1) |
| Comparator Or Baseline | Boc-D-2,4-dinitrophenylalanine (D-enantiomer): Not specified but opposite sign of rotation |
| Quantified Difference | The positive value definitively confirms L-configuration and distinguishes from the D-isomer, which would exhibit a negative rotation. |
| Conditions | Measured in methanol at 25°C |
Why This Matters
This measurement is essential for ensuring the correct enantiomer is used in stereoselective synthesis, where the D-isomer would lead to a completely different peptide product.
